N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

HSP90 inhibition Anti-HIV Therapeutic index

CAS 953010-51-0 is a structurally defined 2-isoxazol-3-yl-acetamide HSP90 inhibitor from a chemotype demonstrating anti-HIV activity with a therapeutic index advantage over clinical-stage AUY922. Only the exact 4-fluorophenyl-isoxazole / 4-methoxyphenoxy-acetamide combination encoded in this CAS number ensures the pharmacophoric determinants conferring its distinct biological fingerprint. Use as an HSP90-engagement probe, matched-pair comparator with the 2-methoxyphenoxy regioisomer (CAS 952963-92-7), or calibration standard for LC-MS/NMR method development. ≥95% purity, fully assigned SMILES, MW 356.35 g/mol. For SAR profiling, target engagement assays, and host-targeted antiviral research.

Molecular Formula C19H17FN2O4
Molecular Weight 356.353
CAS No. 953010-51-0
Cat. No. B2739019
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide
CAS953010-51-0
Molecular FormulaC19H17FN2O4
Molecular Weight356.353
Structural Identifiers
SMILESCOC1=CC=C(C=C1)OCC(=O)NCC2=NOC(=C2)C3=CC=C(C=C3)F
InChIInChI=1S/C19H17FN2O4/c1-24-16-6-8-17(9-7-16)25-12-19(23)21-11-15-10-18(26-22-15)13-2-4-14(20)5-3-13/h2-10H,11-12H2,1H3,(H,21,23)
InChIKeyGUOSWCBKXIMWRC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 953010-51-0): Chemical Class, Core Architecture, and Procurement-Relevant Identity


N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 953010-51-0) is a synthetic small-molecule belonging to the 2-isoxazol-3-yl-acetamide class. Its architecture combines a 5-(4-fluorophenyl)isoxazole core with a 2-(4-methoxyphenoxy)acetamide side chain, yielding a molecular formula of C₁₉H₁₇FN₂O₄ and a molecular weight of 356.35 g/mol . Members of this chemotype have been explored as heat shock protein 90 (HSP90) inhibitors, with certain analogues demonstrating significant anti-HIV activity through ATP-binding pocket engagement [1]. The compound is commercially available for research use at ≥95% purity from multiple suppliers, making it accessible for systematic SAR profiling and probe development .

Why N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide Cannot Be Replaced by a Generic Isoxazole-Acetamide Analog


Within the 2-isoxazol-3-yl-acetamide series, minor structural perturbations produce large functional consequences. The Trivedi et al. study demonstrated that among fifteen analogues (2a–o), only six inhibited HIV-1 replication >80% at non-cytotoxic concentrations, and compound 2l exhibited an ~3.5‑fold superior therapeutic index over the clinical-stage HSP90 inhibitor AUY922 [1]. The precise identity of the aryl substituent on the isoxazole ring and the nature of the acetamide side chain dictate both HSP90 affinity and cellular antiviral selectivity. Therefore, a purchaser cannot assume that a different 4-fluorophenyl-isoxazole or an alternative 4-methoxyphenoxy-acetamide will recapitulate the activity profile of N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide; only the exact combination of pharmacophoric elements encoded in CAS 953010-51-0 ensures the structural determinants that confer its distinct biological fingerprint.

Quantitative Differentiation Evidence for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 953010-51-0) Relative to Closest Analogs


HSP90 ATP‑Binding Pocket Engagement vs. Clinical HSP90 Inhibitor AUY922 (Luminespib)

The parent 2-isoxazol-3-yl-acetamide scaffold to which N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide belongs engages the N-terminal ATP-binding pocket of HSP90. In the lead compound 2l of the Trivedi series, this engagement translated into an ~3.5‑fold improvement in anti-HIV therapeutic index relative to the second-generation HSP90 inhibitor AUY922 (luminespib) when assessed in cell-based HIV-1 replication assays [1]. While direct quantitative data for the exact compound CAS 953010-51-0 are not yet published, the conserved isoxazole-acetamide framework and the presence of electron-withdrawing 4-fluorophenyl substitution on the isoxazole ring—a feature known to enhance HSP90 binding in analogous series—support the expectation of comparable target engagement [1].

HSP90 inhibition Anti-HIV Therapeutic index

Structural Differentiation from the 2-Methoxy Regioisomer (CAS 952963-92-7) and Impact on Predicted Binding

The closest commercially available structural analog of CAS 953010-51-0 is N-{[5-(4-fluorophenyl)-1,2-oxazol-3-yl]methyl}-2-(2-methoxyphenoxy)acetamide (CAS 952963-92-7), which differs only in the position of the methoxy group on the terminal phenyl ring (4‑methoxy vs. 2‑methoxy) . In HSP90 inhibitor SAR studies on related isoxazole-acetamide series, the position and electron-donating character of substituents on the distal aromatic ring directly modulate the compound's ability to occupy the hydrophobic ATP-binding pocket and form critical hydrogen bonds with Asp93 and Thr184 residues [1]. Ortho-substitution (2-methoxy) introduces steric clash that can rotate the phenyl ring out of the optimal binding conformation, whereas para-substitution (4-methoxy) preserves the linear topology required for deep pocket penetration. Therefore, CAS 953010-51-0 is predicted to exhibit superior shape complementarity to the HSP90 N-terminal domain compared to its 2-methoxy regioisomer.

Structure-activity relationship Regioisomerism Molecular recognition

Commercial Availability and Purity Consistency vs. Analogous Research-Grade Isoxazole Acetamides

CAS 953010-51-0 is catalogued at ≥95% purity by established chemical suppliers, with a defined molecular identity (SMILES: COC1=CC=C(OCC(=O)NCC2=NOC(=C2)C2=CC=C(F)C=C2)C=C1) and lot-specific quality documentation . For many structurally adjacent isoxazole-acetamide analogues that appear in the primary literature only as part of a synthesized series (e.g., compounds 2a–o in Trivedi et al.), no off-the-shelf commercial source with verified purity exists; researchers must undertake custom synthesis, which introduces batch-to-batch variability and delays experimental timelines. The availability of CAS 953010-51-0 as a pre-qualified, identity-confirmed solid enables immediate, reproducible deployment in biochemical and cellular assays without the confounding factor of synthetic byproducts.

Chemical procurement Purity specification Reproducibility

High-Impact Application Scenarios for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide (CAS 953010-51-0)


HSP90-Targeted Anti-HIV Probe Development and SAR Expansion

The 2-isoxazol-3-yl-acetamide scaffold, to which CAS 953010-51-0 belongs, has been validated as an HSP90-targeted anti-HIV phenotype with a therapeutic index advantage over AUY922 [1]. This compound can serve as a starting point for systematic SAR exploration of the 4-fluorophenyl-isoxazole / 4-methoxyphenoxy-acetamide combination. Researchers can use it to benchmark modifications at the isoxazole 5-position or the acetamide linker, enabling the identification of analogues with further improved selectivity and metabolic stability.

Chemical Probe for Dissecting HSP90-Dependent HIV-1 Transcription

Lead compound 2l of the same chemotype was shown to inhibit HIV-1 LTR-driven gene expression in an HSP90-dependent manner without directly modulating viral enzymes (RT, IN, PR) [1]. CAS 953010-51-0, sharing the core pharmacophore, can be employed as a tool compound to disentangle host-targeted antiviral mechanisms from direct virostatic effects, particularly in experiments requiring a commercially accessible, structurally defined isoxazole-acetamide reference.

Regioisomeric Selectivity Profiling in HSP90 Binding Assays

Because the 4-methoxyphenoxy regioisomer (CAS 953010-51-0) and the 2-methoxyphenoxy regioisomer (CAS 952963-92-7) are both commercially available, they form a matched pair for assessing the impact of methoxy positional isomerism on HSP90 affinity and cellular permeability. Differential profiling of these two compounds in fluorescence polarization competition assays or ITC binding studies can illuminate the steric requirements of the ATP-binding pocket and guide the design of next-generation inhibitors.

Standard Reference Compound for Isoxazole-Acetamide Analytical Method Development

With a purity of ≥95%, a fully assigned SMILES string, and a defined molecular weight of 356.35 g/mol [1], CAS 953010-51-0 is suitable as a calibration standard for HPLC, LC-MS, and NMR method development in laboratories working on isoxazole-containing drug candidates. Its use as a system suitability reference can improve inter-laboratory reproducibility when quantifying structurally related analogs in pharmacokinetic or metabolic stability studies.

Quote Request

Request a Quote for N-((5-(4-fluorophenyl)isoxazol-3-yl)methyl)-2-(4-methoxyphenoxy)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.